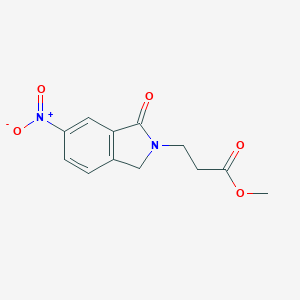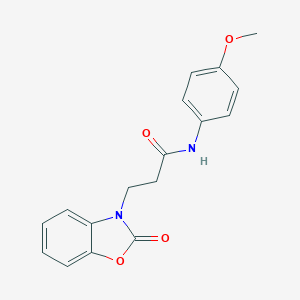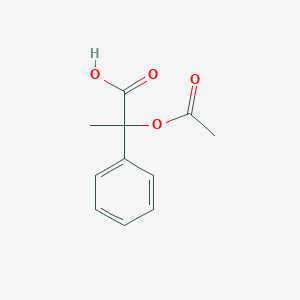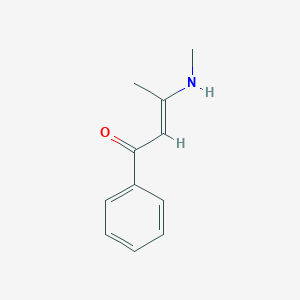![molecular formula C19H16N2O6S B228129 3-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B228129.png)
3-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid, also known as MBTA, is a synthetic compound that has been studied for its potential use in scientific research. It was first synthesized in 2013 and has since been the subject of numerous studies.
Wirkmechanismus
The mechanism of action of 3-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This leads to the death of cancer cells and the inhibition of bacterial growth.
Biochemical and Physiological Effects:
3-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacteria by disrupting their cell membranes. In addition, 3-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid has been shown to have anti-inflammatory properties and has been tested in vitro against several inflammatory markers.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid is that it has been shown to have low toxicity in vitro, which makes it a potentially safe compound for use in scientific research. However, one limitation is that it has only been tested in vitro and has not yet been tested in vivo, which means that its efficacy in living organisms is not yet known.
Zukünftige Richtungen
There are several future directions for the study of 3-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid. One direction is to test its efficacy in vivo, to determine whether it has potential as a cancer or antibacterial drug. Another direction is to study its mechanism of action in more detail, to better understand how it works at the molecular level. Additionally, 3-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid could be tested in combination with other drugs or therapies to determine whether it has synergistic effects.
Synthesemethoden
The synthesis of 3-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid involves a multi-step process that starts with the reaction of 3-(methoxycarbonyl)benzaldehyde with thiosemicarbazide to form 3-(methoxycarbonyl)benzylidene-thiosemicarbazide. This intermediate is then reacted with 2,4-thiazolidinedione to form the final product, 3-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid. The synthesis of 3-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid is a relatively complex process, but it has been successfully replicated in several studies.
Wissenschaftliche Forschungsanwendungen
3-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been shown to have anticancer properties and has been tested in vitro against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-({3-[3-(Methoxycarbonyl)benzyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid has also been shown to have antibacterial properties and has been tested against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
Molekularformel |
C19H16N2O6S |
|---|---|
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
3-[[3-[(3-methoxycarbonylphenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid |
InChI |
InChI=1S/C19H16N2O6S/c1-27-18(25)13-6-2-4-11(8-13)10-21-16(22)15(28-19(21)26)20-14-7-3-5-12(9-14)17(23)24/h2-9,15,20H,10H2,1H3,(H,23,24) |
InChI-Schlüssel |
KKWVGAVNLATHFJ-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC=C1)CN2C(=O)C(SC2=O)NC3=CC=CC(=C3)C(=O)O |
Kanonische SMILES |
COC(=O)C1=CC=CC(=C1)CN2C(=O)C(SC2=O)NC3=CC=CC(=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228052.png)




![methyl 4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228084.png)
![4-[(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B228087.png)





![3-[[5-(3-Methylanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoic acid](/img/structure/B228114.png)
